molecular formula C12H8BClO3 B13406449 (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Cat. No.: B13406449
M. Wt: 246.45 g/mol
InChI Key: ISJGRUZLHDAERE-UHFFFAOYSA-N
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Description

(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated dibenzofuran moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the halogenation of dibenzofuran followed by borylation. One common method includes the use of palladium-catalyzed borylation of the corresponding halogenated dibenzofuran derivative. The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and scalability .

Mechanism of Action

The mechanism of action of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond . The boronic acid group also interacts with various molecular targets through hydrogen bonding and coordination with metal centers .

Comparison with Similar Compounds

Uniqueness: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H8BClO3

Molecular Weight

246.45 g/mol

IUPAC Name

(3-chlorodibenzofuran-1-yl)boronic acid

InChI

InChI=1S/C12H8BClO3/c14-7-5-9(13(15)16)12-8-3-1-2-4-10(8)17-11(12)6-7/h1-6,15-16H

InChI Key

ISJGRUZLHDAERE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1C3=CC=CC=C3O2)Cl)(O)O

Origin of Product

United States

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